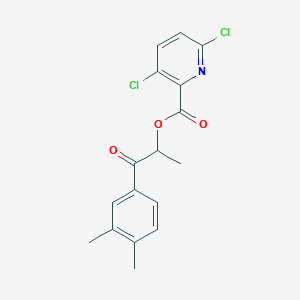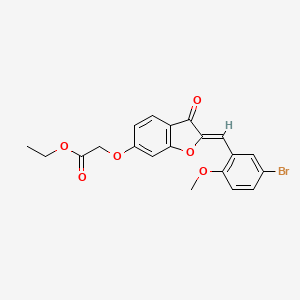![molecular formula C11H16FNO4 B2993537 2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid CAS No. 1937358-25-2](/img/structure/B2993537.png)
2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid is an organic compound that combines elements of pyrrolidine and fluoroacetic acid structures
准备方法
Synthetic Routes and Reaction Conditions
Synthesis from Pyrrolidine Derivatives: : The synthesis typically begins with the derivatization of pyrrolidine
Fluorination Step: : The next step involves the introduction of the fluorine atom. This is usually achieved through a nucleophilic fluorination reaction.
Formation of the Final Compound: : The protected pyrrolidine derivative is then reacted with a fluoroacetic acid derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial-scale synthesis would likely involve similar steps but optimized for large-scale production. This could involve continuous flow synthesis or other scalable techniques to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Substitution Reactions: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine atom or the Boc-protected nitrogen.
Oxidation and Reduction: : While the compound is relatively stable, the pyrrolidine ring can undergo oxidation or reduction reactions under the appropriate conditions.
Hydrolysis: : The tert-butoxycarbonyl group can be removed under acidic conditions, leading to deprotection and subsequent functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: : Reagents like nucleophiles (amines, thiols) are used under mild to moderate conditions.
Oxidizing Agents: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation.
Reduction Agents: : Reagents like sodium borohydride (NaBH4) for reduction.
Acidic Conditions for Hydrolysis: : Acids like trifluoroacetic acid (TFA) are used for deprotection.
Major Products Formed
Substitution Products: : Vary depending on the nucleophile or electrophile used.
Oxidation/Reduction Products: : Altered pyrrolidine derivatives.
Hydrolysis Products: : Deprotected amine derivatives.
科学研究应用
Chemistry
Used as a building block in organic synthesis, facilitating the creation of complex molecular structures due to its unique functional groups.
Biology
Serves as a probe molecule to study enzyme interactions and protein-ligand binding due to its distinct chemical structure.
Medicine
Potential use in drug development, especially in designing inhibitors or modulators for specific biological pathways.
Industry
May be used in the production of advanced materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism by which 2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid exerts its effects varies based on its application:
Enzyme Inhibition: : The compound can bind to enzyme active sites, blocking substrate access.
Protein-Ligand Interactions: : It can interact with specific proteins, modifying their activity or stability.
相似化合物的比较
Similar Compounds
Fluoroacetic Acid Derivatives: : Compounds containing the fluoroacetic acid moiety exhibit similar reactivity but lack the pyrrolidine component.
Pyrrolidine Derivatives: : Compounds derived from pyrrolidine share structural similarities but differ in functional group attachment.
Unique Attributes
The combination of fluoroacetic acid and a Boc-protected pyrrolidine ring makes this compound versatile for various chemical reactions.
The presence of fluorine enhances its stability and reactivity profile.
This unique combination of properties makes 2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid an attractive compound for scientific research and industrial applications.
属性
IUPAC Name |
(2Z)-2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-ylidene]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO4/c1-11(2,3)17-10(16)13-5-4-7(6-13)8(12)9(14)15/h4-6H2,1-3H3,(H,14,15)/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPFIYKQZSRWIZ-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C(=O)O)F)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=C(\C(=O)O)/F)/C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2993454.png)
![Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride](/img/structure/B2993458.png)
![2-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2993460.png)
![2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2993463.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2993464.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2993467.png)
![6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2993468.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2993469.png)
![(E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2993471.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2993474.png)
![1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2993476.png)

